

In-depth Technical Guide: m-PEG3-OMs for Targeted Protein Degradation

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Compound of Interest		
Compound Name:	m-PEG3-OMs	
Cat. No.:	B1677526	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG3-OMs**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, supplier information, and its application in the synthesis of these novel therapeutic agents. This guide also outlines a general experimental workflow for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like **m-PEG3-OMs**, and illustrates the fundamental mechanism of action.

Core Compound Information: m-PEG3-OMs

m-PEG3-OMs, with the CAS number 74654-05-0, is a monodisperse polyethylene glycol (PEG) derivative that serves as a flexible linker in the architecture of PROTACs. The "m" signifies a methoxy group capping one end of the PEG chain, while "OMs" indicates a mesylate (methanesulfonyl) group at the other end. The mesylate is a good leaving group, making this terminus reactive towards nucleophiles such as amines or hydroxyls, facilitating the covalent attachment to a ligand for a target protein or an E3 ubiquitin ligase.

The PEG component of the linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter in PROTAC design, as it dictates the spatial orientation of the two recruited proteins, which is crucial for efficient ternary complex formation and subsequent ubiquitination.

Quantitative Data Summary



Property	Value	Source
CAS Number	74654-05-0	MedChemExpress, TargetMol, Immunomart, Ambeed
Molecular Formula	C8H18O6S	MedChemExpress, TargetMol
Molecular Weight	242.29 g/mol	MedChemExpress
Appearance	Colorless to light yellow liquid	MedChemExpress
Storage Conditions	-20°C for long-term storage	MedChemExpress, TargetMol

Supplier Information

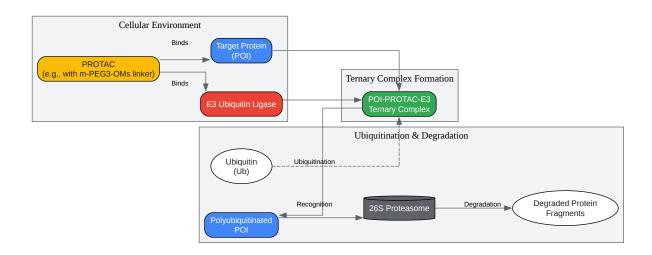
A number of chemical suppliers provide **m-PEG3-OMs** for research and development purposes. Below is a summary of some of the key suppliers:

Supplier	Product Name
MedChemExpress	m-PEG3-OMs
TargetMol	m-PEG3-OMs
Immunomart	m-PEG3-OMs
Ambeed	m-PEG3-OMs

PROTAC-Mediated Protein Degradation: Mechanism of Action

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.





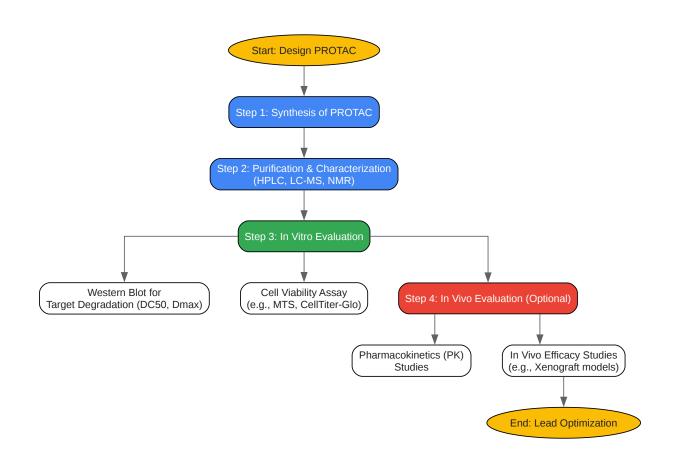
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PROTAC Mechanism of Action

Experimental Workflow for PROTAC Synthesis and Evaluation

The following outlines a general experimental workflow for the synthesis of a PROTAC using a PEG-based linker like **m-PEG3-OMs**, followed by its biological evaluation. It is important to note that specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each specific PROTAC molecule.





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General PROTAC Development Workflow

Detailed Methodologies

Step 1: Synthesis of a PROTAC using m-PEG3-OMs

This is a representative protocol for the synthesis of a PROTAC where a ligand for the target protein (POI-NH2) contains a primary amine and the ligand for the E3 ligase (E3-OH) contains a hydroxyl group.



Reaction:

- Dissolve the amine-containing POI ligand (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a solution of m-PEG3-OMs (1.1 eq) in DMF dropwise to the reaction mixture at room temperature.
- Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the intermediate (POI-PEG3-OMs).
- Once the first step is complete, add the hydroxyl-containing E3 ligase ligand (1.2 eq) and a stronger base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (3.0 eq) to the reaction mixture.
- Heat the reaction to 50-80°C and stir for another 12-24 hours, again monitoring by TLC or LC-MS until the final PROTAC product is formed.

Step 2: Purification and Characterization

- Purification: The crude PROTAC is typically purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.
- Characterization: The identity and purity of the final PROTAC are confirmed by:
 - LC-MS: To determine the molecular weight and purity.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Step 3: In Vitro Biological Evaluation

• Western Blotting for Target Protein Degradation:



- Cell Culture and Treatment: Plate cells of a relevant cell line and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
- Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities to determine the level of the target protein relative to the loading control. Calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
- Cell Viability Assays: To assess the cytotoxicity of the PROTAC, cell viability assays such as
 the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay can be performed in
 parallel with the degradation studies.

This in-depth guide provides a foundational understanding of **m-PEG3-OMs** and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and workflows serve as a starting point for the rational design and development of novel PROTAC-based therapeutics.

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[https://www.benchchem.com/product/b1677526#m-peg3-oms-cas-number-and-supplier-information]

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